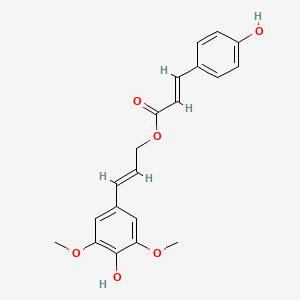
Sinapyl p-coumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sinapyl p-coumarate is a conjugate of sinapyl alcohol and p-coumaric acid. It is a significant component in the lignin biosynthesis pathway, particularly in grasses. This compound plays a crucial role in the formation and structural integrity of lignin, a complex polymer found in the cell walls of plants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sinapyl p-coumarate can be synthesized through the esterification of sinapyl alcohol with p-coumaric acid. This reaction typically requires a catalyst, such as a strong acid or base, and is conducted under controlled temperature and pressure conditions .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of biotechnological approaches. Genetic engineering techniques are employed to express specific enzymes, such as p-coumarate monolignol transferase, in plants. These enzymes facilitate the conjugation of sinapyl alcohol and p-coumaric acid within the plant tissues .
Analyse Des Réactions Chimiques
Types of Reactions: Sinapyl p-coumarate undergoes various chemical reactions, including:
Radical Coupling: The radical intermediates formed during oxidation can undergo coupling reactions, contributing to the polymerization of lignin.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide is commonly used in the oxidation of this compound.
Catalysts: Peroxidases are essential catalysts in the radical coupling reactions.
Major Products: The primary products of these reactions are complex lignin polymers, which are integral to the structural integrity of plant cell walls .
Applications De Recherche Scientifique
Sinapyl p-coumarate has diverse applications in scientific research:
Mécanisme D'action
Sinapyl p-coumarate acts as a radical transfer agent in lignin formation. The p-coumarate moiety efficiently transfers its unpaired electron to sinapyl alcohol, facilitating the radical coupling reactions necessary for lignin polymerization. This mechanism ensures the efficient incorporation of sinapyl alcohol into the growing lignin polymer .
Comparaison Avec Des Composés Similaires
Coniferyl p-coumarate: Another monolignol conjugate involved in lignin biosynthesis.
Sinapyl ferulate: Similar in structure and function, but with ferulic acid instead of p-coumaric acid.
Uniqueness: Sinapyl p-coumarate is unique due to its specific role in grasses, where it acts as a radical shuttle, optimizing the radical coupling of sinapyl alcohol into lignin. This property distinguishes it from other monolignol conjugates .
Propriétés
Numéro CAS |
186023-58-5 |
|---|---|
Formule moléculaire |
C20H20O6 |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C20H20O6/c1-24-17-12-15(13-18(25-2)20(17)23)4-3-11-26-19(22)10-7-14-5-8-16(21)9-6-14/h3-10,12-13,21,23H,11H2,1-2H3/b4-3+,10-7+ |
Clé InChI |
OHILCANPGNXJLQ-YZQQHVNFSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1O)OC)/C=C/COC(=O)/C=C/C2=CC=C(C=C2)O |
SMILES canonique |
COC1=CC(=CC(=C1O)OC)C=CCOC(=O)C=CC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


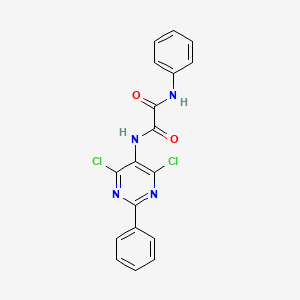
![4-[(e)-Phenyldiazenyl]benzenesulfonohydrazide](/img/structure/B14154730.png)
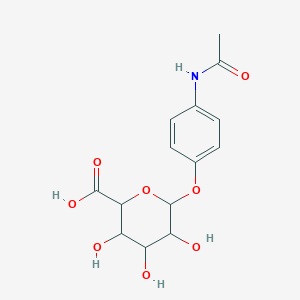
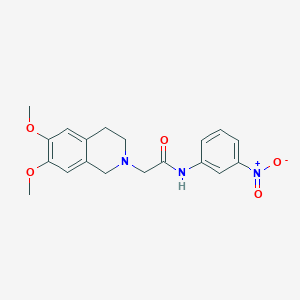
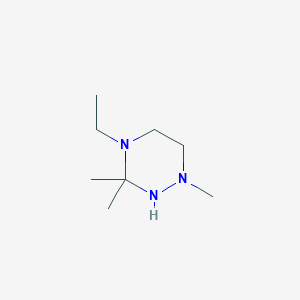
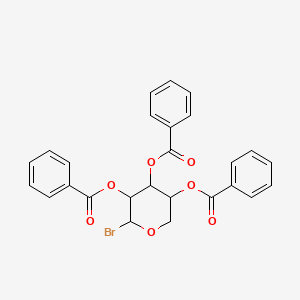
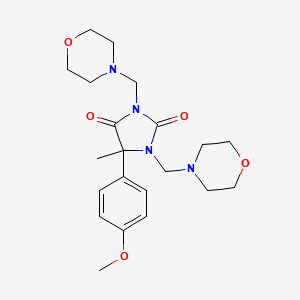
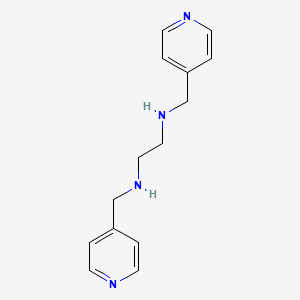
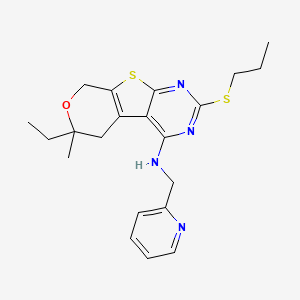
![N-[2-(dimethylamino)phenyl]-1-hydroxy-4-[(E)-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]naphthalene-2-carboxamide](/img/structure/B14154793.png)
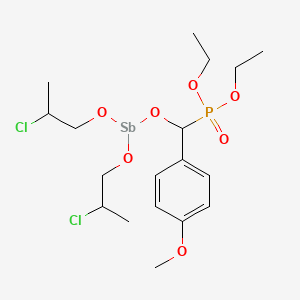
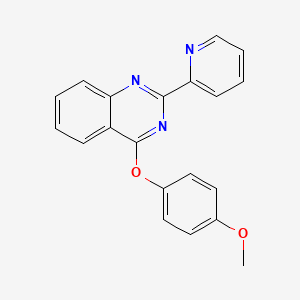
![[2-(2,4-dioxo-1H-pyrimidin-5-yl)-2-oxoethyl] thiocyanate](/img/structure/B14154814.png)

